(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
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Overview
Description
(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core cyclohepta[a]naphthalene structure, followed by the introduction of hydroxyl and carboxylic acid groups through various chemical reactions such as hydroxylation and carboxylation. Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The use of advanced techniques such as catalytic hydrogenation and enzymatic reactions can enhance the efficiency and selectivity of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
Major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical and industrial applications.
Scientific Research Applications
(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of target proteins and influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated and carboxylated derivatives of cyclohepta[a]naphthalene, such as:
- (4R,4aS,6aS,8S,9S,11aR,11bS)-8-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
- (4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
Uniqueness
The uniqueness of (4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid lies in its specific stereochemistry and the presence of multiple functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13S,14S)-13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O5/c1-16-6-3-7-17(2,15(22)23)13(16)4-8-18-10-19(24,9-5-14(16)18)20(25,11-18)12-21/h13-14,21,24-25H,3-12H2,1-2H3,(H,22,23)/t13-,14-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
BRULLYCOZJRREB-ZFSQYJSHSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)([C@](C4)(CO)O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(C4)(CO)O)O)(C)C(=O)O |
Origin of Product |
United States |
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